2-(4-Fluorophenoxy)-4-methoxybenzoic acid
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Overview
Description
2-(4-Fluorophenoxy)-4-methoxybenzoic acid is an organic compound with the molecular formula C14H11FO4 It is a derivative of benzoic acid, featuring a fluorophenoxy group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-4-methoxybenzoic acid typically involves the reaction of 4-fluorophenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of catalysts or under basic conditions
Major Products Formed
Oxidation: Formation of 2-(4-Fluorophenoxy)-4-carboxybenzoic acid
Reduction: Formation of 2-(4-Fluorophenoxy)-4-methoxybenzyl alcohol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Fluorophenoxy)-4-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: Similar in structure but lacks the methoxy group.
4-(4-Fluorophenoxy)benzoic acid: Similar but does not have the methoxy group on the benzene ring.
2-(4-Fluorophenoxy)acetic acid: Similar but has an acetic acid moiety instead of a benzoic acid moiety.
Uniqueness
2-(4-Fluorophenoxy)-4-methoxybenzoic acid is unique due to the presence of both the fluorophenoxy and methoxy groups, which can confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
106203-25-2 |
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Molecular Formula |
C14H11FO4 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-4-methoxybenzoic acid |
InChI |
InChI=1S/C14H11FO4/c1-18-11-6-7-12(14(16)17)13(8-11)19-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) |
InChI Key |
VWWZRVWKACIHNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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